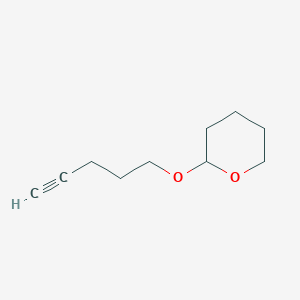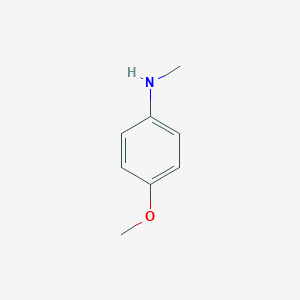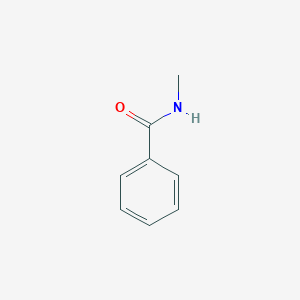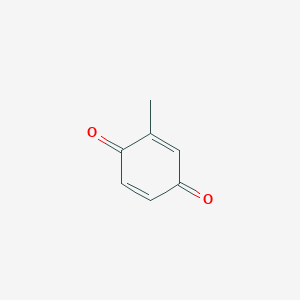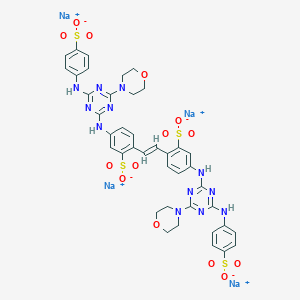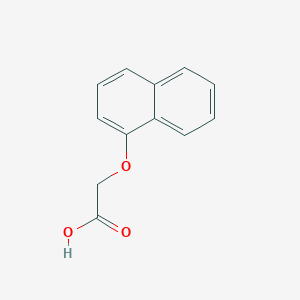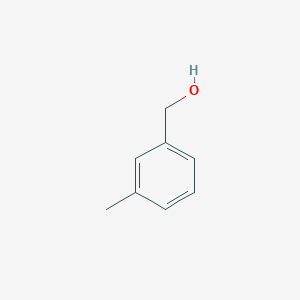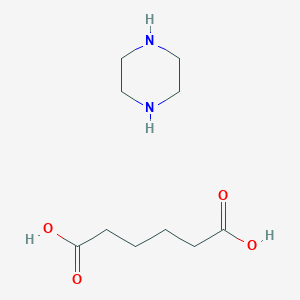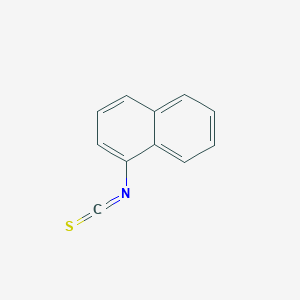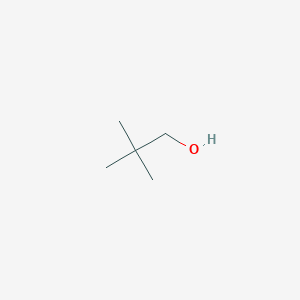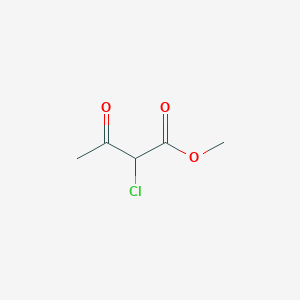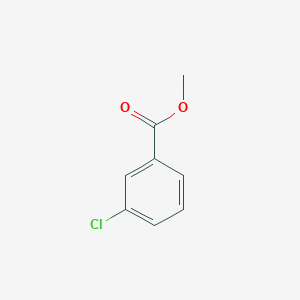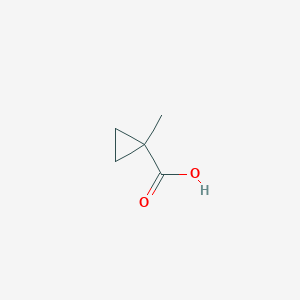
Sodium 2-naphthalenesulfonate
Overview
Description
Mechanism of Action
Target of Action
Sodium 2-naphthalenesulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit It’s known to interact with proteins such as prothrombin and trypsin-1 .
Mode of Action
It is known to interact with its targets, possibly influencing their function
Biochemical Pathways
It’s known that sulfonates can participate in various biochemical reactions due to their ability to act as surfactants .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
This compound is known to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added into the aqueous solution of a gemini surfactant . This suggests that it may influence the structure and function of biological membranes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility and hence its bioavailability can be affected by the pH and temperature of the environment . Additionally, its interaction with other substances in the environment, such as surfactants, can influence its action .
Biochemical Analysis
Biochemical Properties
Sodium 2-naphthalenesulfonate may interact with various biomolecules in biochemical reactions. For instance, it has been shown to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added into the aqueous solution of a gemini surfactant .
Cellular Effects
It has been suggested that this compound reduces the permeability of cell membranes by binding to fatty acids . This property has led to its study for potential effects on prostate cancer .
Molecular Mechanism
It is known to interact with biomolecules and induce various aggregates when added to an aqueous solution
Temporal Effects in Laboratory Settings
The solubilities of this compound in sulfuric acid solutions were measured at temperatures ranging from 278.15 to 338.15 K . The solubilities increased with temperature
Metabolic Pathways
It is known that this compound is a derivative of naphthalene sulfonic acid , which is involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-naphthalenesulfonate is typically synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction involves the following steps:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid to form 2-naphthalenesulfonic acid.
Neutralization: The resulting 2-naphthalenesulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce this compound.
Industrial Production Methods: An improved industrial process involves adding an auxiliary agent during the sulfonation of naphthalene to increase the utilization ratio of sulfuric acid and the sulfonation rate. This method reduces the total acidity of the sulfonation substances, decreases the generation of neutralization mother liquor, and improves the yield of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Depending on the oxidizing agent, products can include naphthoquinones and other oxidized derivatives.
Reduction Products: Reduced forms of naphthalenesulfonate.
Substitution Products: Various substituted naphthalenesulfonates
Scientific Research Applications
Sodium 2-naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an analytical reagent in ion-pair chromatography and other analytical techniques.
Biology: Employed in studies involving micelle formation and aggregation behavior in aqueous solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Sodium 1-naphthalenesulfonate
- Sodium 2-naphthalenesulfonate
- Sodium dodecylbenzenesulfonate
- Sodium lignosulfonate
Comparison: this compound is unique due to its specific sulfonation at the 2-position of the naphthalene ring, which imparts distinct chemical and physical properties compared to its isomers and other sulfonated compounds. For example, sodium 1-naphthalenesulfonate has the sulfonic acid group at the 1-position, leading to different reactivity and aggregation behavior .
Properties
CAS No. |
532-02-5 |
|---|---|
Molecular Formula |
C10H8NaO3S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
sodium;naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
InChI Key |
ULODLFDKFVIYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na] |
Color/Form |
White to pale yellow |
density |
0.4 |
melting_point |
275 °C |
Key on ui other cas no. |
532-02-5 |
Pictograms |
Irritant |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Soluble in wate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of sodium 2-naphthalenesulfonate?
A1: this compound consists of a naphthalene ring system with a sulfonate group (-SO3Na) attached at the 2-position. Its molecular formula is C10H7NaO3S.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, near-infrared (NIR) spectroscopy has been used to study the inclusion complexes of 2-NS with cyclodextrins. This technique exploits the enhanced oscillator strengths of C-H stretching overtone bands in the 900-1800 nm region upon complex formation. []
Q3: How does this compound affect the aggregation behavior of certain surfactants?
A3: Research shows that 2-NS can induce various self-assembly structures in surfactant systems. For example, it forms elongated micelles with tetradecyldimethylamine oxide hemihydrochloride (C14DMAO·1/2HCl) at low molar ratios and precipitates as solid crystals at higher ratios. These crystals can transition into a lamellar liquid crystalline phase at elevated temperatures. [] The stability of the resulting dispersions, such as vesicle dispersions, is influenced by factors like electrostatic interactions, as described by the DLVO theory. []
Q4: What is the solubility behavior of this compound?
A4: The solubility of 2-NS has been extensively studied in various solvent systems. This includes: * Sulfuric acid solutions: This is relevant for the preparation of 2-NS. []* Binary solvent mixtures: Studies have investigated its solubility in mixtures like sodium chloride + water, sodium sulfate + water, and ethanol + water at different temperatures. This data contributes to understanding its behavior in diverse environments and optimizing processes where solubility is crucial. [, ]* Organic solvents: Solubility data in organic solvents is important for potential applications in extraction and separation processes. []
Q5: How does this compound interact with macroporous resins?
A5: 2-NS exhibits sorption affinity towards macroporous resins, which is influenced by factors like pH and the presence of competing ions. This property is valuable for removing aromatic sulfonates from aqueous solutions. [, ] A study focusing on aminated hyper-cross-linked polymer (M-101) demonstrated the significant role of π-π interactions between 2-NS and the polymer matrix in the sorption process. []
Q6: Can this compound act as a guest molecule in host-guest systems?
A6: Yes, 2-NS acts as a guest molecule for both cyclodextrins and cationic pillar[6]arenes. * Cyclodextrins: The inclusion complexes formed by 2-NS with α-, β-, and γ-cyclodextrins have been studied using NIR spectroscopy to determine their association constants. []* Pillar[6]arenes: A cationic water-soluble pillar[6]arene demonstrated a high binding affinity for 2-NS, leading to the formation of host-guest complexes. This interaction can be utilized to modify the self-assembly behavior of amphiphilic molecules containing a 2-naphthalenesulfonate unit in aqueous solutions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


